molecular formula C14H25NO B14588173 3-(Dibutylamino)cyclohex-2-EN-1-one CAS No. 61541-15-9

3-(Dibutylamino)cyclohex-2-EN-1-one

Cat. No.: B14588173
CAS No.: 61541-15-9
M. Wt: 223.35 g/mol
InChI Key: SKERYXCINSLNTC-UHFFFAOYSA-N
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Description

3-(Dibutylamino)cyclohex-2-EN-1-one is an organic compound with the molecular formula C14H25NO. It is a derivative of cyclohexenone, characterized by the presence of a dibutylamino group at the third position of the cyclohexenone ring. This compound is known for its versatile applications in organic synthesis and various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dibutylamino)cyclohex-2-EN-1-one typically involves the reaction of cyclohexenone with dibutylamine under specific conditions. One common method is the condensation reaction, where cyclohexenone is treated with dibutylamine in the presence of a catalyst such as p-toluenesulfonic acid (p-TsOH) in an organic solvent like toluene. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(Dibutylamino)cyclohex-2-EN-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives .

Scientific Research Applications

3-(Dibutylamino)cyclohex-2-EN-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dibutylamino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. Its dibutylamino group can enhance its reactivity by stabilizing transition states and intermediates during chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dibutylamino)cyclohex-2-EN-1-one is unique due to the presence of the dibutylamino group, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility in organic solvents and its ability to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

61541-15-9

Molecular Formula

C14H25NO

Molecular Weight

223.35 g/mol

IUPAC Name

3-(dibutylamino)cyclohex-2-en-1-one

InChI

InChI=1S/C14H25NO/c1-3-5-10-15(11-6-4-2)13-8-7-9-14(16)12-13/h12H,3-11H2,1-2H3

InChI Key

SKERYXCINSLNTC-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC(=O)CCC1

Origin of Product

United States

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